molecular formula C18H23NO5 B13935212 Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate

Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate

Cat. No.: B13935212
M. Wt: 333.4 g/mol
InChI Key: BCZIWFDIIQZRIG-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with benzyl, dimethyl, and oxo groups, as well as two ester functionalities. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of benzylamine with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-oxopiperidine-1,3-dicarboxylate
  • DiMethyl 1-benzoyl-5-oxopiperidin-2,4-dicarboxylate
  • Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
  • 1-TERT-BUTYL 3-METHYL 3-BENZYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE
  • Diethyl 3-oxopiperidine-1,4-dicarboxylate
  • Benzyl 2-oxopiperidine-1-carboxylate

Uniqueness

Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-17(15(21)23-3)11-19(10-13-8-6-5-7-9-13)12-18(2,14(17)20)16(22)24-4/h5-9H,10-12H2,1-4H3

InChI Key

BCZIWFDIIQZRIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1=O)(C)C(=O)OC)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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